

9,10-Di(p-carboxyphenyl)anthracene vs. terephthalic acid as MOF linkers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	9,10-Di(<i>p</i> -carboxyphenyl)anthracene
Cat. No.:	B2520840

[Get Quote](#)

An In-Depth Guide to MOF Linker Selection: **9,10-Di(p-carboxyphenyl)anthracene** vs. Terephthalic Acid

For researchers and professionals in materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical decision that dictates the resulting framework's topology, porosity, stability, and functionality. This guide provides a detailed comparison of two archetypal dicarboxylate linkers: the ubiquitous and foundational terephthalic acid (TPA) and the larger, functionally rich **9,10-Di(p-carboxyphenyl)anthracene** (DPA).

We will move beyond a simple cataloging of properties to explore the fundamental causality—how the intrinsic molecular characteristics of each linker translate into the macroscopic performance of the final MOF material. This analysis is grounded in experimental data and established principles of reticular chemistry to empower researchers to make informed decisions for their specific applications.

The Linkers at a Glance: A Tale of Two Cores

At the heart of the comparison lies the fundamental difference in the aromatic core of each linker. TPA is based on a simple benzene ring, while DPA features a larger, polycyclic aromatic hydrocarbon—anthracene—flanked by two phenyl-carboxy groups. This seemingly simple substitution has profound implications for the resulting MOF architecture.

Property	Terephthalic Acid (TPA)	9,10-Di(p-carboxyphenyl)anthracene (DPA)
Chemical Structure	Structure data not available for direct display	
Molecular Formula	C ₈ H ₆ O ₄	C ₃₀ H ₁₈ O ₄
Molecular Weight	166.13 g/mol	442.46 g/mol
Aromatic Core	Benzene	Anthracene
Approx. Length	~6.9 Å	~15.8 Å
Key Features	Planar, rigid, widely available, cost-effective. [1] [2]	Bulky, inherently luminescent, extended π-system. [3]

TPA, also known as benzene-1,4-dicarboxylic acid (BDC), is one of the most common and well-studied linkers in MOF chemistry.[\[4\]](#) Its rigidity and linear geometry make it a predictable building block, leading to thousands of known crystal structures.[\[4\]](#) In contrast, DPA's anthracene core introduces a significant increase in size and imparts intrinsic photophysical properties, opening avenues for functional materials beyond simple sorption.

From Linker to Framework: Impact on MOF Topology and Porosity

The "reticular synthesis" approach in MOF chemistry allows for the design of frameworks with predictable topologies by using linkers of different lengths but similar geometry.[\[5\]](#) The transition from TPA to DPA is a classic example of linker extension, which dramatically expands the pore dimensions of the resulting framework.

A prime example is the comparison between the renowned UiO-66, which uses TPA, and related frameworks constructed with larger linkers. While not a direct DPA analogue, UiO-67, built with the biphenyl-4,4'-dicarboxylic acid (BPDC) linker, serves as an excellent intermediate to illustrate this principle. The extension of the linker from a single benzene ring (TPA) to two (BPDC) results in a significant increase in pore size and surface area.[\[6\]](#)[\[7\]](#) Using the even larger DPA linker further expands these metrics.

Caption: Isoreticular expansion from a TPA-based MOF to a DPA-based MOF.

This expansion directly translates to different performance characteristics, particularly in applications governed by pore size.

Comparative Data: Porosity

The choice of linker has a direct and measurable impact on the porosity of the final MOF. By coordinating these linkers with the same metal secondary building unit (SBU), such as the $[\text{Zr}_6\text{O}_4(\text{OH})_4]$ cluster found in the UiO series, we can isolate the effect of the linker's length.

MOF Series	Linker	BET Surface Area (m ² /g)	Pore Size (Å)	Key Application
UiO-66	Terephthalic Acid (TPA)	~1200 ^[6]	8 and 11 ^[6]	Gas separation, catalysis for small molecules
UiO-67	4,4'-Biphenyldicarboxylic acid (BPDC)	~2180 - 3000 ^[6] ^[8]	12 and 16 ^[6]	Adsorption of larger molecules, drug delivery
PCN-13	9,10-Anthracenedicarboxylate (adc)	~150 ^[9]	Ultramicroporous (<4 Å)	Selective gas adsorption (O ₂ over N ₂) ^{[9][10]}
Cd-DPA MOF	9,10-Di(p-carboxyphenyl)anthracene (DPA)	Not Reported	Mesoporous	Catalysis for large substrates, luminescence ^[3]

Note: PCN-13 uses a related but structurally different anthracene linker that results in ultramicropores due to a distorted SBU and steric hindrance.^{[9][10]} MOFs built with the linear DPA linker, such as the Cd-DPA MOF, generally exhibit larger pore apertures suitable for accommodating bulky molecules.^[3]

The data clearly shows that increasing the linker length from TPA to BPDC nearly doubles the surface area and significantly expands the pore apertures.^[6] While a direct, isostructural DPA

analogue to UiO-66 for a perfect comparison is less common, the principle holds: DPA's larger size is a tool for designing MOFs with mesoporous character.

Performance in Key Applications: A Functional Comparison

The structural differences engendered by the linkers directly influence their performance in various applications.

Gas Storage and Separation

For applications like the separation of small gas molecules, the micropores of TPA-based MOFs like UiO-66 are often ideal.[\[11\]](#) The smaller pores provide stronger interactions with gas molecules, leading to high selectivity. In contrast, the larger pores created by DPA linkers may be less suitable for separating small gases but excel in the adsorption and separation of larger molecules.[\[7\]](#) An interesting case is PCN-13, where the bulky anthracene core of the linker, combined with an unusual coordination, creates ultramicropores that are highly selective for O₂ over N₂.[\[9\]](#)[\[10\]](#)

Catalysis

Pore aperture is a critical factor in heterogeneous catalysis, as it controls substrate access to active sites.

- TPA-based MOFs: Their microporosity limits them to reactions involving small substrates that can diffuse into the framework.[\[12\]](#)
- DPA-based MOFs: The larger pores can accommodate bulky reactants, making them suitable for the catalysis of fine chemicals and pharmaceutical intermediates. A Cd-DPA MOF, for instance, has been shown to be a highly active heterogeneous catalyst for the oxidation of large alkylbenzene molecules.[\[13\]](#)

Luminescence, Sensing, and Optoelectronics

This is where DPA offers a distinct, built-in advantage. The anthracene core is a well-known fluorophore. When integrated into the rigid, ordered structure of a MOF, its photophysical properties can be harnessed.

- TPA: Generally not luminescent and requires functionalization or the incorporation of other chromophores to be used in sensing applications.[14]
- DPA: MOFs constructed with DPA are often inherently luminescent.[3] This "turn-on" functionality is highly desirable for chemical sensing, where the fluorescence can be modulated by the presence of specific analytes. Furthermore, a recently synthesized Cd-DPA MOF demonstrated high performance in photocurrent generation, showcasing its potential in optoelectronic devices.[3]

Drug Delivery

The larger pore volume of DPA-based MOFs makes them theoretically more suitable for encapsulating large therapeutic molecules compared to the more constrained pores of TPA-based frameworks. The choice depends entirely on the size of the drug molecule to be delivered.

Experimental Protocols: Synthesis of Representative MOFs

The synthesis of these MOFs is typically achieved via solvothermal methods. The choice of solvent, temperature, and the use of modulators are critical for controlling crystal growth and minimizing defects.

Protocol 1: Synthesis of a TPA-based MOF (UiO-66)

This protocol is a standard method for producing highly crystalline UiO-66. The use of an acid modulator like acetic acid is crucial for competing with the linker for coordination to the metal cluster, which slows down the nucleation process and results in larger, more well-defined crystals.

Materials:

- Zirconium(IV) chloride ($ZrCl_4$)
- Terephthalic acid (TPA)
- N,N-Dimethylformamide (DMF)

- Acetic Acid (Modulator)

Procedure:

- In a glass vial, dissolve $ZrCl_4$ and terephthalic acid in DMF.
- Add a significant molar excess of acetic acid as a modulator. The modulator-to-linker ratio is a key parameter to control crystal size and defect density.
- Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
- After cooling to room temperature, a white crystalline powder will have precipitated.
- Recover the powder by centrifugation or filtration.
- Wash the product sequentially with fresh DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.
- Activate the material by heating under vacuum to fully evacuate the pores.

Protocol 2: Synthesis of a DPA-based MOF

This protocol is adapted from the synthesis of a luminescent Cd-DPA framework and illustrates the general conditions for incorporating larger, more complex linkers.[3]

Materials:

- Cadmium(II) nitrate tetrahydrate ($Cd(NO_3)_2 \cdot 4H_2O$)
- **9,10-Di(p-carboxyphenyl)anthracene** (DPA)
- N,N-Dimethylformamide (DMF)
- Ethanol

Procedure:

- Dissolve $Cd(NO_3)_2 \cdot 4H_2O$ and the DPA linker in DMF in a Teflon-lined stainless steel autoclave.

- Seal the autoclave and heat it in an oven at 100 °C for 72 hours.
- Allow the autoclave to cool slowly to room temperature.
- Yellow block-shaped crystals will have formed.
- Isolate the crystals by filtration.
- Wash the product thoroughly with fresh DMF to remove any unreacted precursors.
- The final product can be stored in the mother liquor or dried for characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03285F [pubs.rsc.org]
- 2. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An anthracene based metal–organic framework showing efficient angle-dependent polarized emission, luminescence thermometry, and photoelectronic response - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. Preparation, characterization, and performance evaluation of UiO-66 analogues as stationary phase in HPLC for the separation of substituted benzenes and polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sqma.myweb.usf.edu [sqma.myweb.usf.edu]

- 10. pubs.acs.org [pubs.acs.org]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. A new three-dimensional metal-organic framework constructed from 9,10-anthracene dibenzoate and Cd(II) as a highly active heterogeneous catalyst for oxidation of alkylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [9,10-Di(p-carboxyphenyl)anthracene vs. terephthalic acid as MOF linkers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2520840#9-10-di-p-carboxyphenyl-anthracene-vs-terephthalic-acid-as-mof-linkers\]](https://www.benchchem.com/product/b2520840#9-10-di-p-carboxyphenyl-anthracene-vs-terephthalic-acid-as-mof-linkers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com